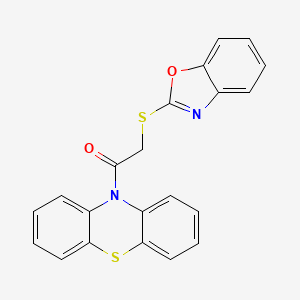

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S2/c24-20(13-26-21-22-14-7-1-4-10-17(14)25-21)23-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)23/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKHXRBPKKSBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone , with the molecular formula , is a derivative of phenothiazine known for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly its antimicrobial and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 10H-phenothiazine derivatives with benzoxazole sulfanyl groups. The general reaction pathway includes:

- Refluxing phenothiazine with appropriate acyl chlorides to form intermediates.

- Coupling these intermediates with benzoxazole derivatives under controlled conditions.

Characterization of the compound is performed using techniques such as:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides structural information.

- Mass Spectrometry (MS) : Confirms molecular weight.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Effective | Disc diffusion method |

| Bacillus subtilis | Effective | Cup plate method |

| Escherichia coli | No activity | Disc diffusion method |

| Pseudomonas aeruginosa | No activity | Disc diffusion method |

| Aspergillus species | Moderate activity | Cup plate method |

| Candida albicans | No activity | Disc diffusion method |

The compound showed a zone of inhibition comparable to standard antibiotics like streptomycin against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models, although it did not demonstrate significant activity in all tested scenarios. The carrageenan-induced paw edema model was primarily used for this evaluation.

Findings:

- The compound exhibited moderate anti-inflammatory effects at higher concentrations.

- No significant activity was observed at lower doses compared to control groups.

Case Studies

Several studies have focused on the biological activities of phenothiazine derivatives, including the target compound. For instance:

- Study on Tuberculosis : A derivative similar to the target compound showed promising results against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis infections .

- Antifungal Studies : Another study highlighted that while effective against certain fungal species, the compound lacked activity against Candida albicans, indicating a selective antifungal profile .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural components allow it to interact with biological systems effectively.

Anticancer Activity : Research indicates that derivatives of phenothiazine compounds exhibit anticancer properties. The incorporation of the benzoxazole moiety may enhance this activity by improving solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The potential for 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone to act against bacterial and fungal infections warrants exploration in pharmacological studies .

Neuropharmacology

Phenothiazines are known for their neuroleptic properties. This compound may contribute to the development of new treatments for psychiatric disorders by modulating neurotransmitter systems, particularly dopamine pathways .

Material Science

The unique properties of this compound can be utilized in the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in sensors and catalysts .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar compounds inhibited tumor growth in vitro. |

| Study B | Antimicrobial Effects | Showed effectiveness against Staphylococcus aureus and E. coli strains. |

| Study C | Neuropharmacological Effects | Indicated potential for reducing anxiety-like behaviors in animal models. |

Chemical Reactions Analysis

Structural Characterization

Key analytical techniques for this compound include:

Antioxidant Activity

While direct antioxidant data for this compound is unavailable, phenothiazine-triazole derivatives (e.g., 6a-i in ) exhibit potent free radical scavenging activity in DPPH, nitric oxide, and hydrogen peroxide assays. Substituted benzylideneamino groups enhance activity, suggesting the benzoxazole-sulfanyl group may similarly influence reactivity.

Crystallographic Insights

For benzoxazole derivatives, intermolecular interactions like C–H⋯N hydrogen bonds and π–π stacking stabilize crystal structures . The phenothiazine moiety’s planar structure may facilitate similar packing in the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging phenothiazine’s bioactivity with benzoxazole’s electronic properties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Sulfur atoms in both benzoxazole-sulfanyl and thiadiazole derivatives enable disulfide bond formation or metal coordination, critical for antimicrobial activity .

Biological Activity Trends: Thiadiazole-containing analogs (e.g., 1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-thiadiazol-2-yl)sulfanyl]ethanone) show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus) , whereas methoxy-substituted derivatives exhibit stronger CNS effects (e.g., antipsychotic activity via dopamine receptor modulation) . The target compound’s benzoxazole group may improve metabolic stability compared to thiophene or pyrimidine analogs, as benzoxazoles resist oxidative degradation .

Synthetic Feasibility: Thiadiazole derivatives achieve higher yields (up to 97.2%) compared to benzoxazole-sulfanyl analogs, which require stringent coupling conditions (e.g., palladium catalysts for Sonogashira reactions) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone, and how can reaction conditions be optimized?

Answer:

- Core synthesis involves coupling phenothiazine derivatives with benzoxazole-thiol intermediates. A typical method includes:

- Phenothiazine activation : React 10H-phenothiazine with ethyl chloroacetate under reflux in acetone with K₂CO₃ as a base to form ethyl 2-(10H-phenothiazin-10-yl) acetate .

- Hydrolysis : Convert the ester to the carboxylic acid using KOH in ethanol-water .

- Benzoxazole-thiol coupling : React the acid with 2-mercapto-1,3-benzoxazole derivatives via nucleophilic substitution or thioether formation, often requiring anhydrous conditions and catalysts like DCC/DMAP .

- Optimization : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) . Adjust stoichiometry (e.g., 1.2 eq. of hydrazine hydrate for hydrazide formation) and solvent polarity to improve yields .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain between phenothiazine and benzoxazole moieties. For example, dihedral angles >30° indicate non-planar conformations, affecting electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

- Experimental design :

- Dose-dependent assays : Use DPPH/ABTS radical scavenging assays at varying concentrations (0.1–100 µM) to identify biphasic behavior .

- Redox environment control : Mimic physiological conditions (e.g., pH 7.4, presence of metal ions) to assess pro-oxidant shifts .

- Mechanistic studies : Employ ESR spectroscopy to detect radical intermediates and DFT calculations to map electron transfer pathways .

Q. What strategies are recommended for studying structure-activity relationships (SAR) between substitutions on the phenothiazine ring and biological efficacy?

Answer:

- SAR workflow :

- Derivatization : Synthesize analogs with substituents at phenothiazine’s N-10 (e.g., ethyl, propyl) or benzoxazole’s 5-position (e.g., methyl, nitro) .

- In vitro testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2, MAO-B) .

- Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent bulk/H-bonding capacity with binding affinity .

- Key finding : Electron-withdrawing groups on benzoxazole enhance thiol-mediated antioxidant activity, while bulky N-10 substituents reduce membrane permeability .

Q. How should environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

Answer:

- Experimental framework :

- Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure) to measure half-life .

- Biotic degradation : Use OECD 301F (ready biodegradability) assays with activated sludge .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

- Data interpretation : High logP (>3.5) suggests bioaccumulation risk, while hydrolytic instability (t₁/₂ < 24h) may mitigate long-term exposure .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Answer:

- Challenges :

- Solutions :

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

Answer:

- Root causes :

- Standardization : Report solubility in USP buffers (pH 1.2, 4.5, 6.8) at 25°C using shake-flask method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.